2-Hydroxy-6-oxoocta-2,4-dien-7-ynoic acid
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Overview
Description
2-Hydroxy-6-oxoocta-2,4-dien-7-ynoic acid is an organic compound with the molecular formula C8H6O4. It is characterized by the presence of hydroxyl, oxo, and ynoic functional groups, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-oxoocta-2,4-dien-7-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with simple organic molecules such as acetylene and aldehydes.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-oxoocta-2,4-dien-7-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy-6-oxoocta-2,4-dien-7-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-oxoocta-2,4-dien-7-ynoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-oxohepta-2,4-dienoic acid
- 2-Hydroxy-6-oxoocta-2,4-dienoic acid
Uniqueness
2-Hydroxy-6-oxoocta-2,4-dien-7-ynoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ynoic group distinguishes it from similar compounds, providing unique reactivity and applications.
Properties
CAS No. |
927686-63-3 |
---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
2-hydroxy-6-oxoocta-2,4-dien-7-ynoic acid |
InChI |
InChI=1S/C8H6O4/c1-2-6(9)4-3-5-7(10)8(11)12/h1,3-5,10H,(H,11,12) |
InChI Key |
KFQLQCIGBHXHGA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C=CC=C(C(=O)O)O |
Origin of Product |
United States |
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